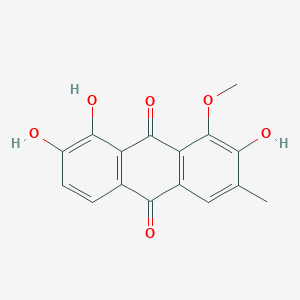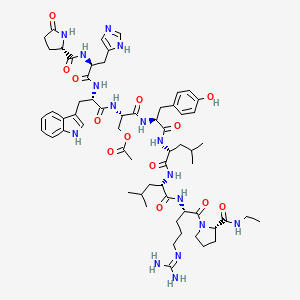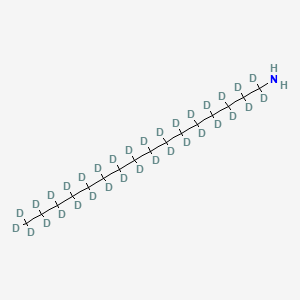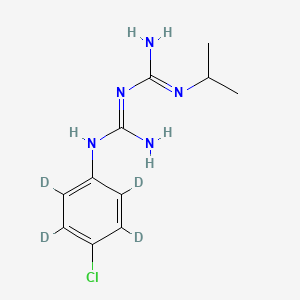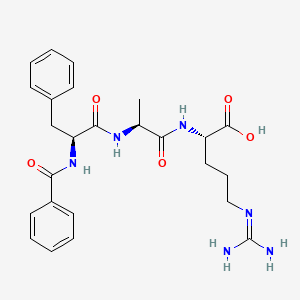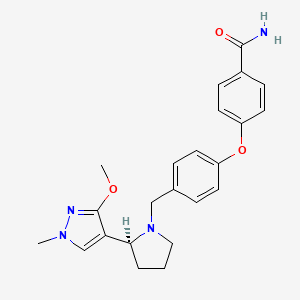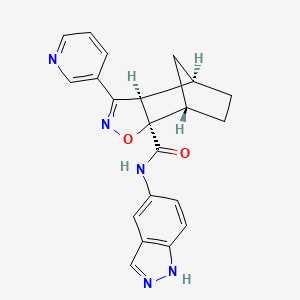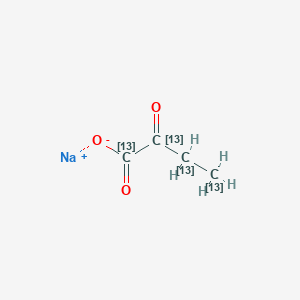
Sodium 2-oxobutanoate-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-oxobutanoate-13C4 is a labeled compound where four carbon atoms are replaced with the isotope carbon-13. This compound is a derivative of sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate. It is primarily used in scientific research, particularly in studies involving metabolic pathways and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxobutanoate-13C4 typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the reaction of labeled alpha-ketobutyric acid with sodium hydroxide to form the sodium salt. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled precursors and advanced purification techniques to achieve the desired isotopic enrichment. The final product is often subjected to rigorous quality control to ensure its suitability for research applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-oxobutanoate-13C4 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-oxobutanoate-13C4 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: It helps in studying metabolic flux and enzyme kinetics by providing insights into the metabolic fate of labeled compounds.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is employed in the development of new drugs and in the study of metabolic disorders.
Mecanismo De Acción
The mechanism of action of sodium 2-oxobutanoate-13C4 involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and understand the biochemical transformations it undergoes. This helps in elucidating the molecular targets and pathways involved in its metabolism.
Comparación Con Compuestos Similares
Sodium 2-oxobutanoate: The non-labeled version of the compound.
Sodium 2-oxoglutarate: Another keto acid with similar metabolic functions.
Sodium pyruvate: A simpler keto acid used in similar metabolic studies.
Uniqueness: Sodium 2-oxobutanoate-13C4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and transformations is crucial.
Propiedades
Fórmula molecular |
C4H5NaO3 |
|---|---|
Peso molecular |
128.041 g/mol |
Nombre IUPAC |
sodium;2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
Clave InChI |
SUAMAHKUSIHRMR-UJNKEPEOSA-M |
SMILES isomérico |
[13CH3][13CH2][13C](=O)[13C](=O)[O-].[Na+] |
SMILES canónico |
CCC(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


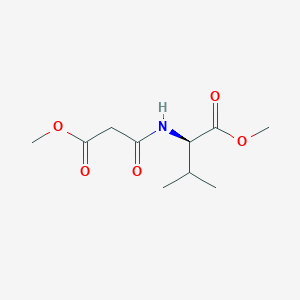
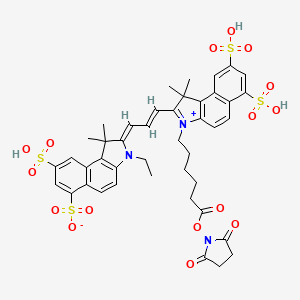
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

